(5-Methoxyisoquinolin-3-yl)methanamine

Description

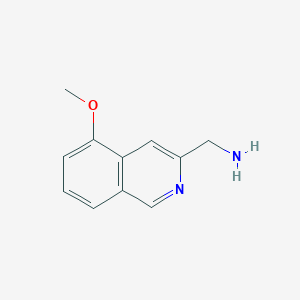

(5-Methoxyisoquinolin-3-yl)methanamine is a synthetic organic compound featuring an isoquinoline core substituted with a methoxy group at position 5 and a methanamine (-CH2NH2) side chain at position 3. The isoquinoline scaffold is a bicyclic aromatic heterocycle, structurally analogous to indole but with a benzene ring fused to a pyridine ring.

Derived Molecular Formula: C11H12N2O (calculated based on structural analysis).

Molecular Weight: ~188.23 g/mol.

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

(5-methoxyisoquinolin-3-yl)methanamine |

InChI |

InChI=1S/C11H12N2O/c1-14-11-4-2-3-8-7-13-9(6-12)5-10(8)11/h2-5,7H,6,12H2,1H3 |

InChI Key |

AXPJWLQMIRHDFG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C=C(N=C2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxyisoquinolin-3-yl)methanamine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions, can be employed to synthesize isoquinoline derivatives . Another method involves the intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts or metal-free processes, such as those involving hypervalent iodine/TEMPO-mediated oxidation, can be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

(5-Methoxyisoquinolin-3-yl)methanamine undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The methoxy and methanamine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: PhI(OAc)2, TEMPO

Reducing agents: Hydrogen gas, metal hydrides

Substitution reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(5-Methoxyisoquinolin-3-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Methoxyisoquinolin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors or enzymes, modulating their activity and leading to specific biological effects. For example, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The table below summarizes structural and physicochemical properties of (5-Methoxyisoquinolin-3-yl)methanamine and related compounds:

Pharmacological and Physicochemical Insights

Isoquinoline vs. Indole Derivatives

- Isoquinoline Core: The planar, aromatic structure of isoquinoline may enhance binding to enzymes or receptors with flat hydrophobic pockets (e.g., kinases or monoamine transporters) compared to indole derivatives. This structural difference could reduce serotonin receptor selectivity relative to tryptamines like 5-MeO-DALT or 5-MeO-T .

- Methoxy Group: The 5-methoxy substitution is critical for serotonergic activity in indole derivatives. In isoquinoline analogues, this group may similarly modulate receptor interactions but with altered potency due to differences in electron distribution across the heterocycle.

Side Chain Modifications

- Methanamine (-CH2NH2) vs. Ethanamine (-CH2CH2NH2): Shorter side chains (e.g., methanamine) may reduce solubility in polar solvents compared to ethanamine derivatives like 5-MeO-T. highlights that methanamine solubility varies significantly with temperature and solvent polarity, suggesting similar trends for this compound .

Substituent Effects

- Isoxazole Derivatives: Compounds like (5-(4-Ethylphenyl)isoxazol-3-yl)methanamine () exhibit distinct metabolic pathways due to the isoxazole ring’s resistance to oxidation, contrasting with isoquinoline’s susceptibility to hepatic metabolism .

Research Findings and Inferred Activity

- Serotonin Receptor Affinity: Indole-based compounds (e.g., 5-MeO-DALT) show strong 5-HT1A/2A receptor agonism, but isoquinoline derivatives may prioritize other targets (e.g., σ receptors or monoamine oxidases) due to structural rigidity .

- Solubility and Bioavailability: Methanamine derivatives generally exhibit moderate aqueous solubility, as seen in benzenemethanamine data (). Substituted isoquinolines likely follow this trend, requiring formulation optimization for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.